molecular formula C10H11FN2 B13067530 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile

5-Fluoro-2-[(propan-2-yl)amino]benzonitrile

Cat. No.: B13067530
M. Wt: 178.21 g/mol
InChI Key: VZDDJYJRXOZGTG-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(propan-2-yl)amino]benzonitrile: is an organic compound with the molecular formula C10H11FN2 This compound is characterized by the presence of a fluorine atom, an isopropylamino group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which is then reacted with isopropylamine.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar aprotic solvent.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products where the fluorine atom is replaced by another nucleophile.

    Reduction: The formation of 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile from its nitro precursor.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nucleophilic substitution and other reactions.

Biology:

    Biochemical Studies: Potential use in studying enzyme interactions and biochemical pathways involving nitrile and amine groups.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications, although specific uses are still under research.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving its fluorine, nitrile, and amine groups. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

    5-Amino-2-fluorobenzonitrile: Similar structure but with an amino group instead of an isopropylamino group.

    4-Fluoro-3-nitrobenzonitrile: Contains a nitro group instead of an amine group.

    2-Fluoro-5-nitrobenzonitrile: Another structural isomer with different positioning of the nitro and fluorine groups.

Uniqueness:

    5-Fluoro-2-[(propan-2-yl)amino]benzonitrile: is unique due to the presence of the isopropylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where such functional groups are required.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

5-fluoro-2-(propan-2-ylamino)benzonitrile

InChI

InChI=1S/C10H11FN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,13H,1-2H3

InChI Key

VZDDJYJRXOZGTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

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